(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir. Its unique structure, which includes both amino and hydroxy functional groups, makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves several synthetic steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine and phenylacetaldehyde derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often involves:
Crystallization: The compound is purified by forming its crystalline acid addition salt.
Purification: Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino and hydroxy groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of HIV protease inhibitors, such as Lopinavir and Ritonavir
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol involves its interaction with molecular targets, such as enzymes. In the case of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: This compound has a similar structure but differs in the substitution pattern on the amino group.
(2S,3S,5S)-5-amino-2-(dibenzylamino)-3-hydroxy-1,6-diphenylhexane: Another closely related compound with slight variations in the hydroxy group position.
Uniqueness
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C32H36N2O |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(3S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C32H36N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-32,35H,21-25,33H2/t30?,31?,32-/m0/s1 |
InChI Key |
SRVJQTROLWUZRB-PDZHLSQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C[C@@H](C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.